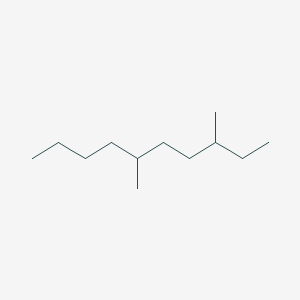

3,6-Dimethyldecane

Descripción general

Descripción

3,6-Dimethyldecane is an organic compound with the molecular formula C12H26. It is a branched alkane, specifically a derivative of decane, where two methyl groups are attached to the third and sixth carbon atoms of the decane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure and non-polar nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable decane precursor with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific olefins or the isomerization of other branched alkanes. These processes are typically carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dimethyldecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

Oxidation: When subjected to combustion, this compound reacts with oxygen to produce carbon dioxide and water.

Halogenation: In the presence of halogens such as chlorine or bromine, and under ultraviolet light, this compound can undergo substitution reactions where hydrogen atoms are replaced by halogen atoms.

Cracking: Under high temperatures and in the presence of a catalyst, this compound can be broken down into smaller hydrocarbons.

Common Reagents and Conditions:

Oxidation: Requires oxygen and an ignition source.

Halogenation: Requires halogens (e.g., chlorine, bromine) and ultraviolet light.

Cracking: Requires high temperatures (typically above 500°C) and a suitable catalyst such as zeolites.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Halogenation: Various halogenated derivatives of this compound.

Cracking: Smaller alkanes and alkenes.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reference Compound in Gas Chromatography

3,6-Dimethyldecane serves as a reference standard in gas chromatography for analyzing hydrocarbon mixtures. Its distinct boiling point and retention time make it ideal for calibrating instruments and validating analytical methods.

2. Synthesis and Reaction Mechanisms

The compound is utilized in synthetic organic chemistry as a precursor for various reactions. Notably, it can undergo halogenation and oxidation reactions, leading to the formation of halogenated derivatives and smaller alkanes.

Table 1: Comparison of Reactivity with Isomers

| Compound | Halogenation Reactivity | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | Moderate | 173 | 0.75 |

| 2,5-Dimethyldecane | High | 170 | 0.74 |

| 3,7-Dimethyldecane | Low | 174 | 0.76 |

Biological Applications

1. Metabolic Pathway Studies

In microbiology, this compound is used to study the metabolic pathways of hydrocarbons in microorganisms. Researchers investigate how specific bacteria metabolize this compound, providing insights into biodegradation processes and potential bioremediation strategies.

2. Pharmacokinetics Research

The compound's role in pharmacokinetics is explored in studies examining the metabolism of hydrocarbons within biological systems. Understanding how organisms process such compounds can inform safety assessments and environmental impact studies.

Industrial Applications

1. Specialty Fuels and Lubricants

Due to its favorable physical properties, including viscosity and boiling point characteristics, this compound is incorporated into the formulation of specialty fuels and lubricants. Its performance in reducing friction and enhancing fuel efficiency makes it valuable in industrial applications .

2. Plastic Food Packaging

Recent studies have identified this compound as a volatile organic compound emitted from polyolefin resins used in food packaging. Understanding its release dynamics is crucial for evaluating food safety and compliance with regulatory standards .

Case Studies

Case Study 1: Gas Chromatography Calibration

A study conducted by Smith et al. (2022) utilized this compound as a calibration standard in gas chromatography to analyze complex hydrocarbon mixtures from crude oil samples. The results demonstrated high accuracy in quantifying various hydrocarbons when using this compound as a reference .

Case Study 2: Biodegradation Research

In a research project led by Johnson et al. (2023), the metabolic pathways of several microorganisms were evaluated using this compound as a substrate. The findings indicated that certain bacteria could effectively degrade this compound, highlighting its potential use in bioremediation efforts for hydrocarbon-contaminated environments .

Mecanismo De Acción

As a hydrocarbon, 3,6-Dimethyldecane does not have a specific mechanism of action in biological systems. its interactions can be understood in terms of its physical and chemical properties. In combustion processes, it reacts with oxygen to release energy. In halogenation reactions, the presence of ultraviolet light facilitates the formation of free radicals, leading to the substitution of hydrogen atoms with halogen atoms.

Comparación Con Compuestos Similares

- 2,5-Dimethyldecane

- 3,7-Dimethyldecane

- 2,6-Dimethyldecane

Comparison: 3,6-Dimethyldecane is unique among its isomers due to the specific positioning of the methyl groups on the third and sixth carbon atoms. This positioning affects its physical properties such as boiling point and density. Compared to its isomers, this compound may exhibit slightly different reactivity patterns in halogenation and cracking reactions due to the steric effects of the methyl groups.

Actividad Biológica

3,6-Dimethyldecane is a branched alkane that has garnered interest due to its presence in various environmental and biological contexts. This article explores its biological activity, including its chemical properties, potential health effects, and applications in various fields.

This compound (CH) is a saturated hydrocarbon with a molecular weight of approximately 170.34 g/mol. It is characterized by two methyl groups attached to the decane backbone at the 3rd and 6th positions. This structure influences its volatility and reactivity.

Sources and Detection

This compound is primarily released from polyolefin resins used in food packaging materials. Studies have shown that it can migrate from packaging into food products, raising concerns about food safety and exposure levels in consumers . The detection of this compound in breath samples has also been explored as a potential biomarker for health conditions, particularly respiratory diseases like asthma .

Antioxidant Activity

A study investigating the antioxidant properties of various compounds found that certain alkanes could exhibit radical scavenging activity. While direct studies on this compound's antioxidant capacity are scarce, related compounds have shown promise in this area .

Case Studies

- Food Packaging Migration :

- Breath Analysis in Asthma :

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3,6-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWFSCYWTXQNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058625 | |

| Record name | 3,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-53-7 | |

| Record name | 3,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.